molecular formula C7H11N3O B13873054 [4-(Hydrazinylmethyl)pyridin-2-yl]methanol

[4-(Hydrazinylmethyl)pyridin-2-yl]methanol

Katalognummer: B13873054
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: LIDHWYWPGGLTHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(Hydrazinylmethyl)pyridin-2-yl]methanol is a chemical compound with a molecular weight of 153.18 g/mol. It is known for its unique reactivity and selectivity, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

The synthesis of [4-(Hydrazinylmethyl)pyridin-2-yl]methanol typically involves the reaction of pyridine derivatives with hydrazine and formaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

[4-(Hydrazinylmethyl)pyridin-2-yl]methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

[4-(Hydrazinylmethyl)pyridin-2-yl]methanol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of [4-(Hydrazinylmethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways .

Vergleich Mit ähnlichen Verbindungen

[4-(Hydrazinylmethyl)pyridin-2-yl]methanol can be compared with other pyridine derivatives and hydrazine-containing compounds. Similar compounds include:

    Pyridine-2-carboxaldehyde: Known for its use in organic synthesis.

    Hydrazine derivatives: Used in various chemical reactions and industrial applications.

What sets this compound apart is its unique combination of the pyridine and hydrazinyl groups, which confer distinct reactivity and selectivity properties .

Eigenschaften

Molekularformel

C7H11N3O

Molekulargewicht

153.18 g/mol

IUPAC-Name

[4-(hydrazinylmethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C7H11N3O/c8-10-4-6-1-2-9-7(3-6)5-11/h1-3,10-11H,4-5,8H2

InChI-Schlüssel

LIDHWYWPGGLTHE-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C=C1CNN)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.